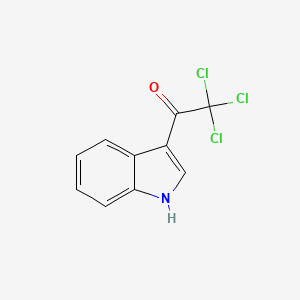

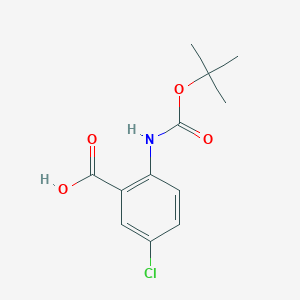

2,2,2-三氯-1-(1H-吲哚-3-基)乙酮

描述

Synthesis Analysis

The synthesis of various ketone derivatives related to "2,2,2-trichloro-1-(1H-indol-3-yl)ethanone" has been explored in several studies. For instance, a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was developed through nucleophilic substitution, which is a key intermediate for agricultural fungicides . Similarly, 2-chloro-1-(4-chlorophenyl) ethanone was synthesized from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole to produce 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone . Another study reported the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone through a one-pot reaction . These methods typically involve catalysis and phase transfer catalysis, indicating a trend towards optimizing reaction conditions for better yields and industrial applicability.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. X-ray diffraction was used to determine the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . The novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were structurally determined by IR, (1)H NMR spectroscopy, HRMS, and X-ray crystallography for one of the compounds .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions, including nucleophilic substitution, catalysis, and phase transfer catalysis, to synthesize the desired ketone derivatives. The reactions are optimized for conditions such as reaction time, temperature, and reagent ratios to achieve high yields and purity . Additionally, the conjugate addition of indoles to 2,5-dichlorobenzoquinone has been developed, leading to the synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, which are structurally related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques like Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) . The crystal structures are analyzed at room temperature, and the compounds' melting points, elemental analyses, and spectral data are obtained to confirm their identities . Optical properties such as UV-vis absorption and fluorescence spectra are recorded, indicating the influence of substituents on the photophysical properties of the compounds .

科学研究应用

合成和抗菌性能

- 一项研究专注于合成新的1H-吲哚衍生物,包括2,2,2-三氯-1-(1H-吲哚-3-基)乙酮。这些化合物对各种病原体,如黑曲霉和白念珠菌,以及革兰氏阳性和阴性细菌表现出显著的抗菌活性(Letters in Applied NanoBioScience, 2020)。

抗炎潜力

- 另一项研究合成了1-(4-(2-(1H-吲哚-1-基)-2-氧基乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物,与2,2,2-三氯-1-(1H-吲哚-3-基)乙酮相关。这些衍生物在雄性巴尔那大鼠中评估了它们的抗炎活性,显示出作为抗炎剂的潜力(Current drug discovery technologies, 2022)。

动力学和热力学参数

- 对2,2,2-三氯-1-芳基乙酮的醇解反应的研究提供了有关反应动力学和热力学的见解。这项研究对于理解类似化合物的化学行为至关重要,包括2,2,2-三氯-1-(1H-吲哚-3-基)乙酮(Journal of The Chemical Society-perkin Transactions 1, 1987)。

双(1H-吲哚-3-基)乙酮的合成

- 使用B(HSO4)3作为催化剂,高效合成了与2,2,2-三氯-1-(1H-吲哚-3-基)乙酮密切相关的双(1H-吲哚-3-基)乙酮。这个过程具有反应时间短和产率优异等优点,对于合成类似吲哚衍生物是相关的(Journal of Chemistry, 2012)。

镇痛和抗炎活性

- 一项研究合成了新型的1-(1H-吲哚-1-基)乙酮化合物,并测试了它们的镇痛和抗炎活性。这项研究为相关吲哚衍生物的潜在治疗应用提供了见解(Letters in Drug Design & Discovery, 2022)。

抗氧化和抗菌剂

- 合成和表征了3-(2-取代)-1H-吲哚-3-基)-1-(噻吩-2-基)丙-2-烯-1-酮蝶啉衍生物的新型生物活性分子,显示出优异的抗氧化和抗菌活性。这些发现对于新药物和治疗剂的开发是相关的(Beni-Suef University Journal of Basic and Applied Sciences, 2016)。

属性

IUPAC Name |

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSKRATLNFZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365419 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |

CAS RN |

30030-90-1 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)